molecular formula C10H21ClN2 B12819052 1-(2-Butyl)-4-(2-chloroethyl)piperazine

1-(2-Butyl)-4-(2-chloroethyl)piperazine

Cat. No.: B12819052
M. Wt: 204.74 g/mol
InChI Key: HUPOEGRZAFSFJU-UHFFFAOYSA-N
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Description

1-(2-Butyl)-4-(2-chloroethyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a butyl group attached to one nitrogen atom and a chloroethyl group attached to the other, making it a versatile molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyl)-4-(2-chloroethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butyl)-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Butyl)-4-(2-chloroethyl)piperazine is characterized by a piperazine ring substituted with a butyl group and a chloroethyl group. Its molecular formula is C10H18ClNC_{10}H_{18}ClN with a molecular weight of approximately 189.71 g/mol. The presence of both alkyl and halogen substituents suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro assays have shown that such compounds can effectively target cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Cytotoxicity of Piperazine Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound AA5495.0
Compound BHT-293.5
Compound CMCF-74.8

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has also been explored extensively. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Bioisosteric Modifications

Research has focused on bioisosteric modifications to enhance the efficacy and selectivity of piperazine-based compounds. By altering substituents on the piperazine ring, researchers aim to improve pharmacokinetic properties such as solubility and bioavailability while minimizing toxicity .

Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of several piperazine derivatives, this compound was found to significantly inhibit the proliferation of lung cancer cells (A549) at low micromolar concentrations. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating the compound's potential as an anticancer agent .

Antibacterial Screening

Another investigation assessed the antibacterial properties of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure could lead to enhanced antimicrobial activity, suggesting avenues for developing new therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Butyl)-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The butyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1-(2-Butyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.

    1-(2-Butyl)-4-(2-methoxyethyl)piperazine: Contains a methoxyethyl group instead of a chloroethyl group.

    1-(2-Butyl)-4-(2-ethyl)piperazine: Lacks the chloro group, making it less reactive in substitution reactions.

Uniqueness: 1-(2-Butyl)-4-(2-chloroethyl)piperazine stands out due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.

Biological Activity

1-(2-Butyl)-4-(2-chloroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The synthesis typically involves alkylation reactions, where piperazine derivatives are modified to enhance their pharmacological properties.

Synthetic Pathways

The compound can be synthesized through various methods, including:

  • Alkylation of Piperazine : Starting with piperazine, the introduction of butyl and chloroethyl groups can be achieved through nucleophilic substitution reactions.
  • Reactions with Electrophiles : The chloroethyl moiety can serve as an electrophile in further chemical modifications.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus. The antimicrobial efficacy often correlates with the lipophilicity and steric bulk of substituents on the piperazine ring.

CompoundAntimicrobial Activity (MIC)Comments
This compoundTBDPotentially effective against gram-positive bacteria
Related Piperazine DerivativesVariesActivity influenced by substituent variations

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The interaction with neurotransmitter systems, such as serotonin and dopamine receptors, is crucial for their activity.

  • Monoamine Oxidase Inhibition : Some studies have highlighted the ability of piperazine derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may alleviate symptoms of depression and anxiety.

Case Studies and Research Findings

  • Neuroprotective Effects : A study examined the neuroprotective potential of piperazine derivatives in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.
  • Anticancer Activities : Research has also explored the anticancer potential of piperazine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.
  • Anticholinesterase Activity : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition potency varies significantly among different structural analogs.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the piperazine ring can significantly affect binding affinity and selectivity for biological targets.
  • Lipophilicity : Increased lipophilicity often enhances membrane permeability, improving bioavailability and efficacy against microbial targets.

Properties

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

1-butan-2-yl-4-(2-chloroethyl)piperazine

InChI

InChI=1S/C10H21ClN2/c1-3-10(2)13-8-6-12(5-4-11)7-9-13/h10H,3-9H2,1-2H3

InChI Key

HUPOEGRZAFSFJU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CCCl

Origin of Product

United States

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